Product packaging for SKF-96365 cation(Cat. No.:)

SKF-96365 cation

Cat. No.: B1203749
M. Wt: 367.5 g/mol
InChI Key: HLMBXBGDBBCYII-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Initial Characterization as a Receptor-Mediated Calcium Entry Inhibitor

The journey of SKF-96365 began in 1990 when it was first described as a novel inhibitor of receptor-mediated calcium entry (RMCE). Early studies demonstrated its ability to selectively block the influx of calcium that occurs in response to the activation of surface receptors in non-excitable cells like platelets, neutrophils, and endothelial cells, without affecting the release of calcium from internal stores. nih.govcaymanchem.com This discovery was significant as it provided a means to distinguish between the two major pathways of increasing intracellular calcium concentration.

The initial characterization of SKF-96365 highlighted its inhibitory action on the influx of calcium through voltage-gated calcium channels with a half-maximal inhibitory concentration (IC50) of approximately 10 µM. caymanchem.com It was shown to effectively block ADP-induced calcium entry in platelets and neutrophils. researchgate.net This early work established SKF-96365 as a valuable compound for probing the mechanisms of receptor-mediated calcium signaling.

Evolution of Understanding: Emergence as a Dual TRPC Channel and Store-Operated Calcium Entry Inhibitor

Over time, the scientific community's understanding of SKF-96365's mechanism of action deepened. It became apparent that its effects were not limited to RMCE. Research revealed that SKF-96365 is also a potent, albeit non-selective, blocker of Transient Receptor Potential Canonical (TRPC) channels. nih.govspandidos-publications.com The TRPC channel family plays a crucial role in mediating calcium influx in response to various stimuli. spandidos-publications.com

Furthermore, SKF-96365 was identified as an inhibitor of store-operated calcium entry (SOCE), a fundamental process where the depletion of calcium from intracellular stores, such as the endoplasmic reticulum, triggers the opening of calcium channels in the plasma membrane. researchgate.netmeddocsonline.org This dual inhibitory action on both TRPC channels and SOCE has made SKF-96365 a widely used tool to investigate the interplay between these two critical calcium entry pathways. However, it is important to note its lack of specificity, as it has been shown to affect other channels, including voltage-gated calcium channels. nih.govresearchgate.net

Significance as a Pharmacological Probe in Calcium Signaling Research

The multifaceted inhibitory profile of SKF-96365 has cemented its role as a crucial pharmacological probe in the field of calcium signaling. Researchers utilize SKF-96365 to dissect the relative contributions of TRPC channels and SOCE to various physiological and pathophysiological processes. researchgate.net For instance, it has been instrumental in studies on cardiac hypertrophy, where it was shown to inhibit the condition in cardiomyocytes by suppressing the TRPC pathway. spandidos-publications.com

Its application extends to neuroscience, where it has been used to investigate the role of calcium channels in neuronal damage. In cancer research, SKF-96365 has been shown to induce cell-cycle arrest and apoptosis in colorectal cancer cells, highlighting the therapeutic potential of targeting calcium signaling in oncology. Despite its non-selective nature, the ability of SKF-96365 to broadly inhibit major calcium entry pathways provides a powerful, if complex, tool for initial investigations into the role of calcium influx in a wide array of cellular functions and diseases. researchgate.net

Inhibitory Profile of SKF-96365

Target Description IC50 (approximate)
Receptor-Mediated Calcium Entry (RMCE) Inhibits calcium influx triggered by receptor activation. ~10 µM
Store-Operated Calcium Entry (SOCE) Blocks calcium entry activated by depletion of internal stores. 4 µM (in rat peritoneal mast cells)
TRPC Channels Non-selective blocker of various TRPC channel subtypes. Varies by subtype

Key Research Findings with SKF-96365

Research Area Key Finding Reference
Cardiac Hypertrophy SKF-96365 inhibits angiotensin II-induced cardiomyocyte hypertrophy by suppressing the TRPC pathway. spandidos-publications.com
Neuroscience Demonstrates protective effects against MPP+-induced cytotoxicity in PC12 cells by blocking SOCE channels.
Cancer Biology Induces cell-cycle arrest and apoptosis in colorectal cancer cells by inhibiting the calcium/CaMKIIγ/AKT signaling cascade.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27N2O3+ B1203749 SKF-96365 cation

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H27N2O3+

Molecular Weight

367.5 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]-1H-imidazol-3-ium

InChI

InChI=1S/C22H26N2O3/c1-25-20-9-5-18(6-10-20)4-3-15-27-22(16-24-14-13-23-17-24)19-7-11-21(26-2)12-8-19/h5-14,17,22H,3-4,15-16H2,1-2H3/p+1

InChI Key

HLMBXBGDBBCYII-UHFFFAOYSA-O

SMILES

COC1=CC=C(C=C1)CCCOC(C[N+]2=CNC=C2)C3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)CCCOC(C[N+]2=CNC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

Molecular Pharmacology and Mechanisms of Action of Skf 96365 Cation

Direct Interactions with Transient Receptor Potential Canonical (TRPC) Channels

SKF-96365 is broadly recognized as a blocker of TRPC channels, a family of non-selective cation channels that play crucial roles in numerous physiological processes. Its inhibitory effects, however, vary across the different TRPC subtypes.

Inhibition Profile Across TRPC Subtypes (e.g., TRPC3, TRPC6, TRPC7)

SKF-96365 demonstrates a non-selective inhibitory profile against several TRPC channel subtypes, notably TRPC3, TRPC6, and TRPC7.

TRPC3: SKF-96365 has been used as an inhibitor for TRPC3 in various studies. Research on angiotensin II-induced cardiomyocyte hypertrophy has shown that SKF-96365 can suppress the increased expression of TRPC3. More selective blockers for TRPC3, such as Pyr3, have been developed, but SKF-96365 remains a tool for broad TRPC channel investigation.

TRPC6: The compound is a known non-selective antagonist of TRPC6. It has been reported to inhibit Ca2+ elevation regulated by TRPC6 channels with an IC50 value of 4.9 μM. In studies of human glioblastoma, the anti-tumor effects of SKF-96365 have been partly attributed to its inhibitory action on Ca2+ entry via TRPC6 channels. The International Union of Basic and Clinical Pharmacology (IUPHAR) database lists SKF-96365 as a pore blocker or antagonist for TRPC6 at a concentration of approximately 25 μM.

TRPC7: SKF-96365 is also recognized as an inhibitor of TRPC7. At a concentration of 25 μM, it has been shown to completely block Ca2+ entry in cells expressing human TRPC7. researchgate.net Studies on HEK-293 cells suggest that endogenous TRPC1, TRPC3, and TRPC7 combine to form native store-operated channels, and the suppression of any of these, including TRPC7, significantly inhibits store-operated calcium entry.

Table 1: Inhibition Profile of SKF-96365 on TRPC Subtypes

TRPC Subtype Observed Effect Concentration Cell Type/System Reference
TRPC3 Inhibition Not specified Mice
TRPC3 Suppression of Ang II-induced expression Varies H9c2 cells
TRPC6 Inhibition (IC50) 4.9 µM Not specified
TRPC6 Pore blocker/antagonist ~25 µM IUPHAR database
TRPC6 Inhibition of Ca2+ entry Not specified Human glioblastoma cells
TRPC7 Complete blockade of Ca2+ entry 25 µM Cells expressing human TRPC7 researchgate.net
TRPC7 Inhibition of store-operated Ca2+ entry Not specified HEK-293 cells

Mechanisms of TRPC Channel Blockade (e.g., Pore Blockade, Antagonism)

The primary mechanism by which SKF-96365 is thought to inhibit TRPC channels is through direct channel blockade. It is often described as a pore blocker or a non-competitive antagonist. For instance, the IUPHAR database characterizes its action on TRPC6 and TRPC7 as that of a pore blocker or antagonist. This suggests that SKF-96365 physically obstructs the ion-conducting pore of the channel, thereby preventing the influx of cations.

However, the term "antagonist" is also frequently used, implying that it may interfere with the channel's gating mechanism without directly plugging the pore. The lack of specificity of SKF-96365 for TRPC channels over other ion channels, such as voltage-gated Ca2+ channels, complicates the precise elucidation of its blocking mechanism.

Modulation of Store-Operated Calcium Entry (SOCE) Mechanisms

SKF-96365 is widely recognized as an inhibitor of store-operated calcium entry (SOCE), a fundamental Ca2+ influx pathway activated by the depletion of intracellular Ca2+ stores.

Inhibition of Capacitative Calcium Entry (CCE)

Capacitative calcium entry (CCE) is another term for SOCE. SKF-96365 is a well-characterized antagonist of CCE in a variety of cell types. It has been shown to prevent CCE in human osteoblast-like MG-63 cells and to eliminate the sustained phase of elevated intracellular Ca2+ that is characteristic of CCE. Studies have reported that SKF-96365 can inhibit CCE, and this effect is sometimes linked to its ability to induce apoptosis. However, at concentrations required to block SOCE, it may also trigger a release of intracellular calcium.

Impact on STIM and ORAI Protein Functionality and Interaction

The SOCE machinery is primarily composed of the stromal interaction molecule (STIM) proteins, which act as Ca2+ sensors in the endoplasmic reticulum, and the Orai proteins, which form the pore of the plasma membrane Ca2+ channels. SKF-96365 has been shown to inhibit STIM1-mediated Ca2+ influx. This suggests that SKF-96365 targets the STIM1/Orai1 pathway.

In some cellular contexts, the inhibitory effect of SKF-96365 on Ca2+ responses has been demonstrated through the use of specific STIM and Orai blockers, further implicating its action on this pathway. For example, in a model of allergic rhinitis, SKF-96365 was found to suppress the activities of TRPC6, STIM1, and Orai1. Additionally, in a study on renal fibrosis, the SOC channel blocker SKF-96365 was shown to prevent the condition in mice. researchgate.net Some research also points to a potential role for the scaffolding protein Homer in the interaction between STIM, Orai, and TRPC proteins, which may be influenced by SKF-96365.

Effects on Calcium Release-Activated Calcium (CRAC) Channels

Calcium release-activated calcium (CRAC) channels are a specific and highly Ca2+-selective type of store-operated channel, with Orai proteins forming their core component. SKF-96365 is known to inhibit CRAC currents. It has been shown to block CRAC channels reversibly. In some studies, the inhibitory effect of SKF-96365 on CRAC channels is reported to be slower compared to other blockers.

Interestingly, the sensitivity of CRAC channels to SKF-96365 can differ from other store-operated channels. For instance, in RBL cells, SKF-96365 robustly inhibits I(CRAC) but has very little effect on a large monovalent current also present in these cells. This differential sensitivity highlights the complexity of store-operated Ca2+ entry pathways and the varied effects of SKF-96365 upon them.

Interactions with Other Ion Channels and Transporters

The pharmacological profile of SKF-96365 extends beyond its well-documented effects on Transient Receptor Potential Canonical (TRPC) channels. It interacts with a variety of other ion channels and transporters, contributing to its complex and sometimes contradictory cellular effects. This section details these interactions, highlighting the compound's broad-spectrum activity.

Voltage-Gated Calcium Channel Modulation

SKF-96365 demonstrates significant modulatory effects on voltage-gated calcium channels (VGCCs), including both low-voltage-activated (LVA) and high-voltage-activated (HVA) types. This interaction is a critical aspect of its pharmacological profile, as these channels are key regulators of calcium influx in excitable cells.

Low-Voltage-Activated (LVA) T-type Calcium Channels:

Research has established SKF-96365 as a potent blocker of LVA T-type calcium channels. Studies using recombinant human CaV3.1 T-type calcium channels expressed in HEK293 cells revealed that SKF-96365 inhibits these channels with high affinity. The inhibitory effect is dose-dependent and occurs in a state-independent manner. Notably, the potency of SKF-96365 against T-type channels is greater than its reported inhibitory action on TRPC channels in similar expression systems. This potent blockade has been observed with an IC₅₀ value of approximately 560 nM for human CaV3.1 channels. The inhibition of native CaV3.1 T-type currents by SKF-96365 has also been confirmed in rat cerebellar Purkinje cells.

High-Voltage-Activated (HVA) Calcium Channels:

In addition to its effects on LVA channels, SKF-96365 also blocks HVA calcium channels, although often at concentrations typically used to investigate TRPC function (e.g., 10 µM). selleckchem.com This includes the inhibition of recombinant P/Q-type, N-type, and L-type calcium channels. The non-selective nature of this inhibition means that SKF-96365 does not distinguish between receptor-mediated calcium entry and voltage-gated calcium entry.

Channel TypeEffectIC₅₀Cell/Tissue TypeKey Findings
Low-Voltage-Activated (LVA) T-type (hCaV3.1)Inhibition/Blockade~560 nMRecombinant HEK293 cells, Rat cerebellar Purkinje cellsPotent and reversible inhibition; more potent than on TRPC channels in similar systems.
High-Voltage-Activated (HVA) P/Q-typeInhibition/BlockadeNot specifiedRecombinant HEK293 cellsBlocked at concentrations used for TRPC studies (10 µM).
High-Voltage-Activated (HVA) N-typeInhibition/BlockadeNot specifiedRecombinant HEK293 cellsBlocked at concentrations used for TRPC studies (10 µM).
High-Voltage-Activated (HVA) L-typeInhibition/BlockadeNot specifiedRecombinant HEK293 cellsBlocked at concentrations used for TRPC studies (10 µM).

Potassium Channel Interactions

The pharmacological actions of SKF-96365 are not limited to calcium channels; it also interacts with several types of potassium channels. This further contributes to its non-selective profile and can influence cellular processes such as membrane potential and repolarization.

Studies have shown that SKF-96365 can block various cardiac repolarization potassium currents. nih.gov Specifically, it inhibits the human ether-à-go-go-related gene (hERG or hKv11.1) channels, which are crucial for cardiac action potential repolarization. nih.gov The inhibition of hERG channels by SKF-96365 occurs in a concentration-dependent manner with an IC₅₀ of 3.4 µM. nih.gov Research suggests that SKF-96365 acts as a channel pore blocker, as mutations in the pore helix and S6 region of the hERG channel reduce its inhibitory sensitivity. nih.gov

Furthermore, SKF-96365 has been found to inhibit IKs (hKCNQ1/hKCNE1) and hKir2.1 currents with IC₅₀ values of 10.8 µM and 8.7 µM, respectively. nih.gov The blockade of these multiple potassium currents can lead to a prolongation of the ventricular action potential duration and the QT interval. nih.gov Additionally, SKF-96365 has been noted to block glibenclamide-sensitive K+ channels.

Channel TypeEffectIC₅₀Cell/Tissue TypeKey Findings
hERG (hKv11.1)Inhibition/Blockade3.4 µMHEK 293 cells expressing hERGActs as a channel pore blocker, contributing to QTc prolongation. nih.gov
IKs (hKCNQ1/hKCNE1)Inhibition10.8 µMHEK 293 cells expressing hKCNQ1/hKCNE1Contributes to the prolongation of ventricular action potential. nih.gov
hKir2.1Inhibition8.7 µMHEK 293 cells expressing hKir2.1Contributes to the prolongation of ventricular action potential. nih.gov
Glibenclamide-sensitive K+ channelsBlockadeNot specifiedNot specifiedIndicates a broader interaction with K+ channels.

Influence on Na+/Ca2+ Exchanger (NCX) Activity

SKF-96365 has a notable and complex influence on the activity of the Na+/Ca2+ exchanger (NCX), a key regulator of intracellular calcium homeostasis. Instead of a simple inhibitory or activating effect, SKF-96365 has been shown to enhance the reverse mode of NCX operation. mdpi.com

In human glioblastoma cells, SKF-96365 was found to increase intracellular calcium levels, not by promoting calcium entry through TRPC channels, but by enhancing the reverse mode of the NCX. This effect was observed with an EC₅₀ of 9.79 µM. The enhancement of the reverse mode of NCX leads to an influx of calcium into the cell, contributing to cytotoxicity in these cancer cells. This effect of SKF-96365 on NCX was confirmed by the fact that a selective inhibitor of the NCX reverse mode, YM-244769, could suppress the SKF-96365-induced calcium elevation. researchgate.net Furthermore, knockdown of the NCX1 isoform diminished the effects of SKF-96365.

Interestingly, the forward mode of the NCX, which is responsible for calcium extrusion, was much less affected by SKF-96365. researchgate.net This differential effect on the operational modes of the NCX highlights a specific and nuanced interaction of SKF-96365 with this transporter.

NCX ModeEffectEC₅₀Cell/Tissue TypeKey Findings
Reverse ModeEnhancement9.79 µMHuman glioblastoma cells (LN-229)Leads to increased intracellular Ca²⁺ and cytotoxicity. researchgate.net
Forward ModeLess affectedNot specifiedHuman glioblastoma cells (LN-229)Demonstrates selectivity for the reverse mode of operation. researchgate.net

Effects on Endoplasmic Reticulum Ca2+ Pump (SERCA) Activity

SKF-96365 has been reported to affect the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, which is responsible for sequestering calcium into the endoplasmic reticulum (ER) and maintaining low cytosolic calcium levels. However, the findings regarding this interaction are somewhat conflicting and may be cell-type dependent.

In some cell types, such as epithelial cells and MDCK cells, SKF-96365 has been shown to inhibit the ER Ca²⁺ pump. This inhibition leads to a release of calcium from the ER stores, thereby increasing intracellular calcium concentration. In MDCK cells, pretreatment with SERCA inhibitors like thapsigargin (B1683126) and cyclopiazonic acid nearly abolished the SKF-96365-induced increase in intracellular calcium in a calcium-free medium, supporting the idea that SKF-96365 acts on the ER Ca²⁺ store.

Conversely, other studies have reported that SKF-96365 has no statistically significant effects on ER calcium concentration. For instance, in PC12 cells, while SKF-96365 reduced intracellular calcium overload induced by MPP+, it did not appear to do so by directly affecting the SERCA pump. These discrepancies suggest that the effect of SKF-96365 on SERCA may be indirect or vary significantly between different cellular contexts and experimental conditions. It has also been noted that activation of certain TRP channels can be blocked by SERCA inhibitors, suggesting a complex interplay between these pathways that SKF-96365 could influence. nih.gov

Modulation of Cation Channel of Sperm (CatSper)

SKF-96365 has been shown to modulate the activity of the Cation Channel of Sperm (CatSper), a sperm-specific calcium channel essential for male fertility. oup.com The interaction is complex, exhibiting both agonistic and antagonistic properties.

In human sperm, SKF-96365 can induce an increase in intracellular calcium concentration, similar to the effect of progesterone, a known CatSper activator. oup.com This suggests that SKF-96365 can act as a CatSper agonist. The CatSper blocker RU1968 was able to inhibit the SKF-96365-induced calcium increase, further supporting the involvement of CatSper. oup.com

However, patch-clamp recordings have revealed a more nuanced, dual action. Upon application, SKF-96365 initially enhances CatSper currents, but this is followed by a decay in current amplitude to below control levels, indicating a secondary blocking action. oup.com This suggests that SKF-96365 can act as both an agonist and an inhibitor of CatSper, with the effect being time-dependent. The EC₅₀ for the agonistic effect of SKF-96365 on CatSper has been determined to be 9.5 µM.

EffectEC₅₀Cell/Tissue TypeKey Findings
Agonist (initial effect)9.5 µMHuman spermInduces a transient increase in intracellular Ca²⁺, similar to progesterone. oup.com
Antagonist (secondary effect)Not specifiedHuman sperm (patch-clamp)Causes a decay of CatSper currents to below baseline levels over time. oup.com

Specificity and Selectivity Profile of SKF-96365 Cation

While initially identified as a selective blocker of receptor-mediated calcium entry, subsequent research has revealed that SKF-96365 has a broad specificity and a non-selective profile, interacting with a wide range of ion channels and transporters. This lack of selectivity is a critical consideration when using SKF-96365 as a pharmacological tool to probe specific cellular mechanisms.

SKF-96365 is widely used as an inhibitor of TRPC channels, but it also potently blocks both LVA and HVA voltage-gated calcium channels. selleckchem.com In fact, its inhibitory potency against T-type calcium channels can be greater than that for TRPC channels. Furthermore, it interacts with various potassium channels, including hERG, IKs, and hKir2.1, which are essential for cardiac repolarization. nih.gov

The compound also modulates the activity of the Na+/Ca2+ exchanger, specifically enhancing its reverse mode of operation. Its effects on the SERCA pump are more ambiguous, with some studies reporting inhibition and others showing no significant effect. Additionally, SKF-96365 exhibits a dual agonist/antagonist activity on the CatSper channel in human sperm. oup.com

This broad range of targets means that caution must be exercised when interpreting data obtained using SKF-96365 as a specific inhibitor of a single type of channel or transporter. The observed physiological or cellular effects of SKF-96365 could be the result of its action on multiple targets, and the specific cellular context and experimental conditions can influence which of its effects predominate.

Assessment of Non-Selective Nature and Pleiotropic Effects

This compound was initially characterized as a selective inhibitor of receptor-mediated calcium entry (RMCE). However, extensive research has revealed that its pharmacological profile is considerably more complex, demonstrating a non-selective nature with a wide range of molecular targets and numerous pleiotropic effects. This lack of specificity means that experimental results using SKF-96365 as a simple TRPC channel blocker must be interpreted with caution.

The compound's action extends far beyond its originally described function, affecting a variety of ion channels and cellular processes. It is now understood to block not only store-operated Ca²⁺ entry (SOCE) and TRPC channels but also voltage-gated Ca²⁺ channels, potassium channels, and voltage-gated sodium channels. nih.gov One of the most significant off-target effects is its potent inhibition of low-voltage-activated (LVA) T-type calcium channels. selleckchem.com Studies on recombinant human CaV3.1 T-type channels expressed in HEK293 cells showed that SKF-96365 blocked these channels more potently than it did some TRPC channels expressed in the same system. Furthermore, at concentrations typically used to study TRPC function (e.g., 10 µM), SKF-96365 also substantially inhibits high-voltage-activated (HVA) P/Q-type, N-type, and L-type calcium channels.

Beyond calcium channels, SKF-96365 strongly inhibits cardiac voltage-gated sodium currents (I_Na) in a manner that is dependent on use and frequency. nih.gov Other documented off-target activities include the inhibition of cytochrome P-450 mediated reactions and functioning as a non-competitive antagonist at human GABAA receptors. stressmarq.comresearchgate.net Paradoxically, in some cell types like human endothelial cells, it has been shown to activate non-selective cation channels. stressmarq.com

These diverse molecular interactions lead to a range of pleiotropic cellular effects. For instance, SKF-96365 can induce cell-cycle arrest and apoptosis in colorectal cancer cells by inhibiting the calcium/calmodulin-dependent protein kinase IIγ (CaMKIIγ)/AKT signaling cascade. In glioblastoma cells, it enhances the reverse mode of the Na+/Ca2+ exchanger (NCX), leading to cytotoxic intracellular Ca²⁺ accumulation.

Table 1: Documented Off-Target and Pleiotropic Effects of SKF-96365
Target/EffectObserved ActionCell/System StudiedCitation
Low-Voltage-Activated (LVA) T-type Ca²⁺ Channels (e.g., CaV3.1)Potent inhibitionRecombinant HEK293 cells, Rat cerebellar Purkinje cells selleckchem.com
High-Voltage-Activated (HVA) Ca²⁺ Channels (L, P/Q, N-type)InhibitionRecombinant HEK293 cells
Voltage-Gated Na⁺ Channels (I_Na)Strong, use-dependent inhibitionRat ventricular myocytes nih.gov
Potassium ChannelsInhibition (e.g., hERG, hKCNQ1/hKCNE1, hKir2.1)General, Guinea pig hearts
Na⁺/Ca²⁺ Exchanger (NCX)Enhancement of reverse modeHuman glioblastoma cells
GABA_A ReceptorsNon-competitive antagonismRecombinant human α1β2γ2 receptors researchgate.net
Cytochrome P-450Inhibition of mediated reactionsGeneral stressmarq.com
CaMKIIγ/AKT Signaling CascadeInhibitionColorectal cancer cells
Non-selective Cation ChannelsReversible activationHuman endothelial cells stressmarq.com

Concentration-Dependent Differential Actions

The pharmacological effects of SKF-96365 are highly dependent on the concentration used, with different molecular targets exhibiting varied sensitivities. This differential action complicates its use as a specific inhibitor, as the observed cellular outcome can change dramatically with the dose.

For example, SKF-96365 is a particularly potent inhibitor of LVA T-type calcium channels, with a reported IC₅₀ value of approximately 560 nM for human CaV3.1 channels. In contrast, its inhibition of receptor-mediated Ca²⁺ entry in intact platelets occurs at an IC₅₀ of 8-12 µM, and in human endothelial cells, the IC₅₀ is around 30 µM. Its effect on the reverse mode of the Na+/Ca2+ exchanger in glioblastoma cells was observed with an EC₅₀ of 9.79 μM.

The concentration range often used in experiments (1-100 µM) can therefore engage multiple targets simultaneously. In rat ventricular myocytes, the inhibition of the cardiac sodium current was concentration-dependent, with the IC₅₀ decreasing as stimulation frequency increased, from 1.36 µM at 0.5 Hz to 0.56 µM at 10 Hz. nih.gov

Studies in specific cell lines further illustrate these concentration-dependent effects. In PC12 cells exposed to the neurotoxin MPP+, pretreatment with 10 µM and 50 µM SKF-96365 offered significant protection against cell death, whereas a 1 µM concentration was ineffective. Similarly, in HL-60 promyelocytic cells, concentrations greater than 30 μM were required for complete inhibition of histamine-induced Ca²⁺ influx. However, this same concentration range only produced a partial inhibition (around 25%) of the Ca²⁺ response to ATP, highlighting target-specific sensitivity within the same cell. In MDCK cells, a 10 µM concentration had minimal effect on intracellular calcium, while concentrations from 25 µM to 100 µM induced a dose-dependent increase.

Table 2: Concentration-Dependent Effects of SKF-96365 on Various Targets
TargetCell Type / SystemEffective Concentration (IC₅₀ / EC₅₀ or Range)Citation
hCaV3.1 T-type Ca²⁺ ChannelsRecombinant HEK293 cells~560 nM (IC₅₀)
Voltage-Gated Na⁺ Current (I_Na)Rat ventricular myocytes0.56 - 1.36 µM (IC₅₀, frequency-dependent) nih.gov
Receptor-Mediated Ca²⁺ EntryHuman Platelets8 - 12 µM (IC₅₀)
Na⁺/Ca²⁺ Exchanger (reverse mode)Human glioblastoma cells9.79 µM (EC₅₀)
Receptor-Mediated Ca²⁺ EntryHuman Endothelial Cells30 µM (IC₅₀)
Cytoprotection against MPP⁺PC12 cells10 - 50 µM (effective range)
Histamine-induced Ca²⁺ influxHL-60 cells>30 µM (for complete inhibition)

Cell Type and Experimental Model-Dependent Variability in Mechanisms

The mechanism of action of SKF-96365 and its ultimate biological effect are not universal, but rather exhibit significant variability depending on the cell type and experimental model. The predominant effect observed in one cell line may be of minor importance or entirely different in another, underscoring the importance of the specific cellular context.

The compound's effects on cancer cells provide a clear example of this variability.

In human glioblastoma cells , SKF-96365 suppresses cell growth primarily by enhancing the reverse operation of the Na+/Ca2+ exchanger (NCX). This leads to a cytotoxic accumulation of intracellular Ca²⁺, an effect that occurs irrespective of TRPC channel blockade.

In contrast, in colorectal cancer cells , the primary mechanism for its anti-neoplastic activity is the induction of cell-cycle arrest and apoptosis through the inhibition of the CaMKIIγ/AKT signaling pathway.

In chronic myeloid leukemia (CML) progenitor cells, SKF-96365 was found to restore motility that was lost under imatinib (B729) treatment, effectively expelling the cells from a protective stromal niche. This effect was shown to be dependent on RhoA activation and not necessarily on its canonical channel-blocking activity.

The effects of SKF-96365 are also highly variable in non-cancerous cells.

In PC12 cells , a model for neuronal cells, SKF-96365 exerts a protective effect against MPP+-induced cytotoxicity. This protection is attributed to the attenuation of intracellular calcium overload and the inhibition of Homer1 expression, which in turn regulates calcium release from the endoplasmic reticulum.

In rat ventricular myocytes , a key finding was the strong, use-dependent blockade of voltage-gated sodium channels, a mechanism with significant implications for cardiac electrophysiology. nih.gov

In human endothelial cells , SKF-96365 has been reported to activate non-selective cation channels, an effect opposite to the inhibitory role it plays in most other systems. stressmarq.com

Table 3: Cell Type-Dependent Mechanisms of Action of SKF-96365
Cell TypePrimary Mechanism of ActionResulting Biological EffectCitation
Human Glioblastoma CellsEnhancement of Na⁺/Ca²⁺ exchanger (NCX) reverse modeIncreased intracellular Ca²⁺, cell cycle arrest, cytotoxicity
Colorectal Cancer CellsInhibition of CaMKIIγ/AKT signaling cascadeCell cycle arrest, apoptosis
PC12 Cells (neuronal model)Reduction of Ca²⁺ overload and inhibition of Homer1 expressionProtection against MPP⁺-induced cytotoxicity
Chronic Myeloid Leukemia (CML) CellsRhoA-dependent restoration of motilityExpulsion from protective stromal niche
Rat Ventricular MyocytesBlockade of voltage-gated Na⁺ channelsInhibition of sodium current (I_Na) nih.gov
Human Endothelial CellsActivation of non-selective cation channelsCation influx stressmarq.com

Cellular and Subcellular Effects Mediated by Skf 96365 Cation

Regulation of Intracellular Calcium Homeostasis

SKF-96365 is widely recognized for its ability to interfere with the delicate balance of intracellular calcium, a ubiquitous second messenger crucial for a myriad of cellular functions. Its effects are complex and can be cell-type dependent, often involving the inhibition of various calcium channels.

Alterations in Cytosolic Calcium Dynamics and Transients

SKF-96365 has been shown to modulate cytosolic calcium ([Ca2+]cyt) dynamics in various cell types. In Madin Darby canine kidney (MDCK) cells, concentrations of 25-100 µM SKF-96365 induced a significant, dose-dependent transient increase in intracellular calcium. This response is characterized by an initial slow rise, followed by a gradual decay and a sustained plateau. The removal of extracellular calcium significantly diminishes these transients, indicating that SKF-96365 triggers both the release of calcium from intracellular stores and the influx of extracellular calcium. In hypoxic pulmonary artery smooth muscle cells (PASMCs), treatment with 10 µM SKF-96365 led to a significant decrease in intracellular calcium levels.

Attenuation of Intracellular Calcium Overload

A key therapeutic potential of SKF-96365 lies in its ability to mitigate intracellular calcium overload, a condition detrimental to cell health. In a cellular model of Parkinson's disease using PC12 cells, pretreatment with SKF-96365 was found to reduce the intracellular calcium overload induced by the neurotoxin MPP+. Specifically, in MPP+-stressed PC12 cells, SKF-96365 pretreatment significantly lowered the cytosolic calcium concentration at various time points compared to untreated cells, indicating a delayed and decreased calcium influx.

Effects on Endoplasmic Reticulum Calcium Release and Refilling

The endoplasmic reticulum (ER) is a primary intracellular calcium store, and its regulation is critical for maintaining calcium homeostasis. SKF-96365 influences ER calcium dynamics by affecting both its release and subsequent refilling. In PC12 cells, SKF-96365 was shown to suppress Homer1-mediated ER calcium release. In Madin Darby canine kidney (MDCK) cells, SKF-96365 induced a release of calcium from the thapsigargin-sensitive ER store. However, pretreatment with SKF-96365 also partially depleted this store and inhibited the capacitative calcium entry that typically follows store depletion. This dual action highlights the compound's complex interaction with ER calcium signaling pathways. Furthermore, some analogs of SKF-96365 have been shown to have an interesting effect on both ER Ca2+ release and store-operated Ca2+ entry (SOCE) in a lymphocyte cell line.

Cell Cycle Progression and Viability Modulation

Induction of Cell Cycle Arrest (e.g., G0/G1, S, G2/M phases)

SKF-96365 has been consistently shown to induce cell cycle arrest in various cancer cell lines, although the specific phase of arrest can vary. In human glioblastoma cells, SKF-96365 caused cell cycle arrest in the S and G2 phases. Similarly, in nasopharyngeal carcinoma cells, treatment with SKF-96365 led to an increased proportion of cells in the G2/M and S phases. In colorectal cancer cells, SKF-96365 has also been found to induce cell-cycle arrest. mdpi.com In aged mesenchymal stem cells (MSCs), blocking calcium entry with SKF-96365 resulted in cell cycle arrest at the G0/G1 phase. nih.gov Furthermore, in hypoxic pulmonary artery smooth muscle cells, inhibition of TRPC6 by SKF-96365 caused cell cycle arrest in the G2/M phase.

Inhibition of Cell Proliferation

A direct consequence of cell cycle arrest is the inhibition of cell proliferation. SKF-96365 has demonstrated potent anti-proliferative effects across a range of cell types. In human non-small cell lung cancer A549 cells, treatment with 5 μM SKF-96365 resulted in a significant time-dependent reduction in cell proliferation. oncotarget.com Similarly, in glioblastoma cells, SKF-96365 repressed cell growth. Studies on colorectal cancer have also highlighted the anti-neoplastic activity of SKF-96365, which includes the inhibition of cell growth. In nasopharyngeal carcinoma cells, SKF-96365 was found to inhibit colony formation. The inhibition of TRPC6 channels by SKF-96365 has been identified as a mechanism for its anti-proliferative effects in hypoxic pulmonary artery smooth muscle cells.

Interactive Table of Research Findings on SKF-96365 Cation

Cellular/Subcellular Effect Cell Type Key Findings Citation(s)
Regulation of Intracellular Calcium Homeostasis
Alterations in Cytosolic Calcium DynamicsMadin Darby canine kidney (MDCK) cells25-100 µM SKF-96365 induced a dose-dependent transient increase in intracellular calcium.
Hypoxic pulmonary artery smooth muscle cells (PASMCs)10 µM SKF-96365 significantly decreased intracellular calcium levels.
Attenuation of Intracellular Calcium OverloadPC12 cellsPretreatment with SKF-96365 reduced MPP+-induced intracellular calcium overload.
Effects on Endoplasmic Reticulum Calcium ReleasePC12 cellsSuppressed Homer1-mediated ER calcium release.
Madin Darby canine kidney (MDCK) cellsInduced calcium release from the thapsigargin-sensitive ER store.
Cell Cycle Progression and Viability Modulation
Induction of Cell Cycle ArrestHuman glioblastoma cellsArrested the cell cycle in the S and G2 phases.
Nasopharyngeal carcinoma cellsIncreased the proportion of cells in the G2/M and S phases.
Aged mesenchymal stem cells (MSCs)Induced cell cycle arrest at the G0/G1 phase. nih.gov
Hypoxic pulmonary artery smooth muscle cells (PASMCs)Caused cell cycle arrest in the G2/M phase.
Inhibition of Cell ProliferationHuman non-small cell lung cancer A549 cells5 μM SKF-96365 significantly reduced cell proliferation over time. oncotarget.com
Glioblastoma cellsRepressed cell growth.
Colorectal cancer cellsInhibited cell growth.
Nasopharyngeal carcinoma cellsInhibited colony formation.

Induction of Programmed Cell Death (Apoptosis and Autophagy)

SKF-96365 has demonstrated the ability to induce programmed cell death, encompassing both apoptosis and autophagy, in various cell types. In colorectal cancer cells, SKF-96365 exhibits anti-neoplastic activity by inducing cell-cycle arrest and apoptosis. medchemexpress.comsabbiotech.com This process is often accompanied by the induction of cytoprotective autophagy, which can delay apoptosis by preventing the release of cytochrome c from the mitochondria. medchemexpress.comsabbiotech.com The mechanism behind this involves the inhibition of the calcium/calmodulin-dependent protein kinase IIγ (CaMKIIγ)/AKT signaling cascade. sabbiotech.com

In human glioblastoma cells, SKF-96365 has been shown to repress cell growth by increasing intracellular calcium, leading to cell cycle arrest and activation of cell death pathways. Research on esophageal cancer cells indicates that SKF-96365 induces apoptosis through the PARP, caspase-9, and BCL-2 pathways, and also triggers autophagy, which is associated with the downregulation of the TRPC1 calcium channel. researchgate.net Furthermore, in a neuroblastoma model using PC12 cells, SKF-96365 demonstrated a protective effect against MPP+-induced cytotoxicity by inhibiting apoptotic cell death and reducing intracellular calcium overload. plos.org

Interestingly, the role of autophagy in response to SKF-96365 can be context-dependent. While it can act as a pro-survival mechanism in some cancer cells, in others, its inhibition can enhance the anti-cancer effects of SKF-96365. For instance, in colorectal cancer, combining SKF-96365 with an autophagy inhibitor like hydroxychloroquine (B89500) has been shown to significantly augment its anti-cancer efficacy in mouse models.

Table 1: Effects of SKF-96365 on Programmed Cell Death
Cell TypeEffectAssociated Pathways/MechanismsReferences
Colorectal Cancer CellsInduces apoptosis and cytoprotective autophagyInhibition of CaMKIIγ/AKT signaling, prevention of cytochrome c release medchemexpress.comsabbiotech.com
Human Glioblastoma CellsRepresses cell growth, induces cell cycle arrest and cell deathIncreases intracellular Ca²⁺
Esophageal Cancer CellsInduces apoptosis and autophagyPARP, caspase-9, BCL-2 pathways; downregulation of TRPC1 researchgate.net
PC12 Cells (Neuroblastoma Model)Protects against MPP+-induced apoptosisInhibition of intracellular calcium overload plos.org

Modulation of Cell Motility and Morphogenesis

SKF-96365 has been shown to inhibit cell migration and chemotaxis in various cell types. Early studies demonstrated its ability to inhibit the adhesion and chemotaxis of neutrophils. nih.gov In the context of cancer, SKF-96365 has been found to inhibit the migration of HeLa and SiHa cervical cancer cells. Furthermore, in chronic myeloid leukemia (CML) stem and progenitor cells, SKF-96365 was observed to expel these cells from a protective stromal cell niche, a process dependent on RhoA signaling. mdpi.com This suggests that SKF-96365 can disrupt the interactions that anchor cancer cells within supportive microenvironments, potentially hindering their ability to migrate and metastasize.

The influence of SKF-96365 extends to cell adhesion processes. Research has indicated that the compound inhibits the adhesion of neutrophils. nih.gov In HeLa cells, while the cannabinoid receptor agonist WIN-55,212-2 did not significantly alter the expression of adhesion molecules like PECAM-1 and VE-cadherin, the study highlighted the general interest in targeting calcium channels to control cancer cell adhesion. researchgate.net Another study on HeLa and SiHa cells also touched upon the role of TRPC channels, which are blocked by SKF-96365, in cell adhesion.

Table 2: Modulation of Cell Motility and Morphogenesis by SKF-96365
ProcessCell TypeObserved EffectReferences
Migration and ChemotaxisNeutrophilsInhibition of adhesion and chemotaxis nih.gov
MigrationHeLa and SiHa CellsInhibition of cell migration
Niche ExpulsionChronic Myeloid Leukemia Stem/Progenitor CellsExpulsion from stromal cell niche mdpi.com
AdhesionNeutrophilsInhibition of cell adhesion nih.gov

Inhibition of Cell Migration and Chemotaxis

Impact on Downstream Cellular Signaling Pathways

SKF-96365 influences the activity of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial regulators of cell proliferation, differentiation, and apoptosis. In human glioblastoma cells, SKF-96365-induced cell cycle arrest is associated with the activation of p38-MAPK and JNK. nih.gov Conversely, in other contexts, SKF-96365 can have an inhibitory effect. For example, in rat parotid acinar cells, agents that block store-operated calcium entry, including SKF-96365, were found to reduce ERK1/2 phosphorylation stimulated by thapsigargin (B1683126) and carbachol. Similarly, in a study on P. aeruginosa-infected cells, both TRPC1 silencing and treatment with SKF-96365 led to a decrease in the phosphorylation of JNK, while p38 and ERK1/2 phosphorylation remained unchanged.

The effects of SKF-96365 cascade down to the level of gene and protein expression. In colorectal cancer, SKF-96365 has been implicated in inducing cell-cycle arrest, which involves the regulation of proteins like p21 and cyclin E1. mdpi.com In a model of Parkinson's disease using PC12 cells, SKF-96365 was found to decrease the expression of Homer1, a postsynaptic scaffolding protein involved in calcium modulation. plos.org This effect was linked to the compound's neuroprotective properties. plos.org

Furthermore, SKF-96365 has been shown to downregulate the expression of TRPC1 in esophageal cancer cells, a change associated with the induction of apoptosis and autophagy. researchgate.net In H9c2 cells, SKF-96365 was found to decrease the expression of TRPC3 and TRPC6 induced by Angiotensin II. spandidos-publications.com The compound can also impact the expression of hypoxia-inducible factor 1-alpha (HIF-1α), as studies have shown that SKF-96365 can inhibit autophagy induced by hypoxia-mimetic agents, an effect attributed to the inhibition of the TRPC1 channel. tandfonline.com

Table 3: Impact of SKF-96365 on Downstream Cellular Signaling and Gene/Protein Expression
Pathway/MoleculeCell TypeEffect of SKF-96365References
p38-MAPK and JNKHuman Glioblastoma CellsActivation nih.gov
ERK1/2Rat Parotid Acinar CellsReduction of stimulated phosphorylation
JNKP. aeruginosa-infected cellsDecreased phosphorylation
Homer1PC12 CellsDecreased expression plos.org
TRPC1Esophageal Cancer CellsDownregulation researchgate.net
TRPC3 and TRPC6H9c2 CellsDecreased Ang II-induced expression spandidos-publications.com
HIF-1α related autophagyHuman salivary gland and neuroblastic cellsInhibition of hypoxia-induced autophagy tandfonline.com

Phospholipase C (PLC) Pathway Involvement

The chemical compound this compound is a widely utilized pharmacological tool for investigating calcium signaling pathways, particularly those involving Phospholipase C (PLC). The activation of PLC by various G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). scienceopen.commdpi.com While IP3 typically triggers the release of calcium from intracellular stores, DAG can directly activate certain members of the Transient Receptor Potential Canonical (TRPC) family of non-selective cation channels. scienceopen.commdpi.com SKF-96365 is frequently employed as an inhibitor of these TRPC channels, thereby helping to elucidate the role of the PLC-DAG-TRPC axis in cellular calcium influx.

Research has demonstrated that TRPC3, TRPC6, and TRPC7 are particularly sensitive to activation by DAG. scienceopen.commdpi.com Consequently, SKF-96365 serves as an inhibitor of this DAG-mediated activation, effectively blocking the calcium entry stimulated by PLC activity. scienceopen.comresearchgate.net This inhibitory action is not direct on PLC itself, but rather on the downstream TRPC channels that are opened in response to a product of the PLC enzymatic reaction.

Furthermore, studies in MIN6 β-cells have shown that the sustained phase of PLC activity, triggered by the muscarinic receptor agonist carbachol, is dependent on calcium influx through store-operated channels, and this activity is markedly suppressed by SKF-96365. In human promyelocytic HL-60 cells, histamine-induced calcium influx through nonselective cation channels, which is linked to PLC activation, is almost completely blocked by SKF-96365. aai.org

The involvement of the PLC pathway in the effects of SKF-96365 is also evident in studies on neuronal cells. In CA1 pyramidal neurons, brain-derived neurotrophic factor (BDNF) activates a TRPC-dependent current that is inhibited by SKF-96365, highlighting a link between neurotrophin signaling, the PLC pathway, and TRPC channel activation. jneurosci.org In the context of pain signaling, melittin (B549807) is proposed to activate P2Y G-protein-coupled receptors, leading to the production of DAG and the subsequent activation of SKF-96365-sensitive TRPC3/6/7 channels in primary sensory neurons. neurosci.cn

The table below summarizes key research findings on the involvement of the PLC pathway in the cellular and subcellular effects mediated by this compound.

Cell/Tissue TypeAgonist/StimulusKey Findings
Human Gingival FibroblastsThrombin, PAR-1 agonistThrombin-induced increase in intracellular Ca2+ is mediated by PAR-1 activation and PLC, leading to IP3 production and Ca2+ release, followed by capacitative calcium entry that is suppressed by SKF-96365. nih.gov
Rat Inner Medullary Collecting DuctArginine Vasopressin (AVP)AVP-induced Ca2+ oscillations require extracellular Ca2+ entry through a store-operated mechanism that is attenuated by SKF-96365.
MIN6 β-cellsCarbacholThe sustained phase of carbachol-induced PLC activation is dependent on Ca2+ influx through store-operated channels and is markedly suppressed by SKF-96365.
Human Promyelocytic Leukemia Cells (HL-60)HistamineHistamine-induced Ca2+ influx through nonselective cation channels, linked to PLC activation, is almost completely blocked by SKF-96365. aai.org
Rat Dorsal Root Ganglion (DRG) NeuronsMelittinMelittin is proposed to activate GPCRs, leading to PLC activation, DAG production, and subsequent activation of SKF-96365-sensitive TRPC3/6/7 channels. neurosci.cn
HEK293T cellsGlucosylsphingosine (GS)GS stimulates serotonin (B10506) receptors (mHtr2a/b), activating a PLC-dependent pathway that leads to calcium influx through TRPC channels, which is diminished by SKF-96365.
Rabbit Urethral Interstitial CellsSpontaneous ActivityThe frequency of spontaneous Ca2+ oscillations is reduced by SKF-96365, while PLC inhibitors decrease the amplitude of these oscillations.
Rat Cerebral ArteriesSpontaneous VasomotionInhibition of PLC abolishes vasomotion, and this effect is mimicked by the nonselective TRP channel blocker SKF-96365. nih.gov
Human Myometrial CellsHeterologously expressed TRPC6SKF-96365 completely blocks heterologously expressed TRPC6 and endogenously expressed TRPC3. scienceopen.com

Applications of Skf 96365 Cation in Experimental Biological Systems

Neural Systems and Neurological Disease Models

The SKF-96365 cation, a notable imidazole (B134444) compound, has been the subject of extensive research within neural systems and in the modeling of neurological diseases. Its effects are primarily linked to its ability to modulate intracellular calcium concentration, a key factor in numerous neuronal processes.

Neuroprotective Effects in In Vitro Neurodegeneration Models (e.g., MPP+-Induced Cytotoxicity in PC12 Cells)

In experimental models of Parkinson's disease, SKF-96365 has demonstrated significant neuroprotective capabilities. Specifically, in PC12 cells subjected to the neurotoxin MPP+, a model for dopaminergic neuron degeneration, pretreatment with SKF-96365 has been shown to mitigate cytotoxicity. Research indicates that SKF-96365 can increase cell viability, reduce the release of lactate (B86563) dehydrogenase (a marker of cell damage), and prevent nuclear damage and apoptotic cell death. These protective effects are attributed, at least in part, to the compound's ability to reduce intracellular calcium overload induced by MPP+.

Furthermore, studies have suggested a potential role for the postsynaptic scaffolding protein Homer1 in the protective mechanism of SKF-96365. The compound was found to decrease the expression of Homer1 following MPP+ administration. Overexpression of Homer1 partially reversed the protective effects of SKF-96365, suggesting that the compound's neuroprotection may involve the suppression of Homer1-mediated endoplasmic reticulum calcium release.

Table 1: Effects of SKF-96365 on MPP+-Induced Cytotoxicity in PC12 Cells

Parameter Measured Effect of SKF-96365 Pretreatment Reference
Cell ViabilitySignificantly increased
LDH ReleaseDecreased
Nuclear DamagePrevented researchgate.net
Apoptotic Cell DeathInhibited
Intracellular Calcium OverloadReduced
Homer1 ExpressionDecreased

Research on Glioblastoma Cell Growth and Cell Cycle Regulation

SKF-96365 has been identified as an inhibitor of glioblastoma cell growth. Its mechanism of action in this context is multifaceted. While initially known as a blocker of transient receptor potential canonical (TRPC) channels, research has revealed that SKF-96365 can also enhance the reverse operation of the Na+/Ca2+ exchanger (NCX). This dual action leads to an accumulation of intracellular calcium, resulting in cytotoxicity and the suppression of glioblastoma cell proliferation. Notably, the expression of NCX is significantly higher in glioblastoma cells compared to normal human astrocytes, suggesting a potential therapeutic window.

The compound's impact on the glioblastoma cell cycle is also significant. Studies have shown that SKF-96365 can arrest glioblastoma cells in the S and G2/M phases of the cell cycle. This cell cycle arrest is dependent on the increase in intracellular calcium, as it can be prevented by calcium chelators. The arrest appears to be mediated by an increase in the levels of the cell cycle regulator p21 and a delay in the degradation of cyclin B1.

Table 2: Effects of SKF-96365 on Glioblastoma Cells

Effect Mechanism Reference
Inhibition of Cell GrowthEnhanced reverse mode of NCX, increased intracellular Ca2+
Cell Cycle ArrestS and G2/M phase arrest
Molecular ChangesIncreased p21, delayed cyclin B1 degradation

Studies on Neuronal Excitability and Calcium Dynamics in Specific Brain Regions and Cell Types (e.g., Midbrain Dopamine (B1211576) Neurons, Sensory Neurons, Hippocampal CA3)

The influence of SKF-96365 on neuronal excitability and calcium dynamics has been investigated across various brain regions and cell types.

Midbrain Dopamine Neurons: In midbrain dopamine neurons, SKF-96365 has been used to probe the mechanisms underlying neuronal firing patterns. For instance, it has been shown to block neurotensin-evoked enhancement in the firing rate of these neurons, an effect that is dependent on calcium influx through nonselective cationic conductances. jneurosci.org Other research indicates that SKF-96365 can inhibit the potentiation of firing activity induced by zinc, though this effect may be mediated through the inhibition of voltage-gated calcium channels rather than TRPC channels in this specific context. en-journal.org

Sensory Neurons: In primary sensory neurons, SKF-96365 has been utilized to investigate the role of TRPC channels in pain signaling. It has been shown to suppress the activation of small to medium-sized dorsal root ganglion (DRG) cells induced by melittin (B549807), a component of bee venom, suggesting the involvement of TRPC channels in nociception. However, in another study on sensory neurons, SKF-96365 did not have a significant effect on store-operated calcium entry (SOCE), highlighting the complexity and context-dependent nature of its actions.

Hippocampal CA1 and CA3: In the hippocampus, SKF-96365 has been employed to study synaptic plasticity and hyperexcitability. In cultured hippocampal pyramidal neurons, it was found to attenuate NMDA-induced calcium transients and long-term potentiation (LTP), suggesting a role for store-operated calcium entry in these processes. However, in a study on hyperexcitability in layer V neurons of the medial entorhinal cortex, which has strong connections with the hippocampus, SKF-96365 did not significantly affect burst firing at either proximal or distal synapses. In hippocampal CA1 pyramidal cells, general TRPC channel blockers like SKF-96365 have been shown to suppress the CAN (calcium-activated non-selective cation) current and persistent firing. Furthermore, in cultured rat hippocampal neurons, SKF-96365 significantly inhibited synaptically-induced intracellular calcium spikes, suggesting an involvement of TRPC channels in this activity.

Modulation of Hydrogen Peroxide-Induced Currents in Neuroendocrine Cells

In Aplysia neuroendocrine cells, SKF-96365 has been used to investigate the effects of hydrogen peroxide (H2O2), a reactive oxygen species. Research has shown that H2O2 can evoke a prolonged, voltage-dependent inward cation current in these cells, leading to afterdischarge-like bursting. jneurosci.org While other cation channel blockers attenuated this current, SKF-96365 did not significantly reduce the response, suggesting that the channels gated by H2O2 in this system may not be the classical TRPC channels sensitive to this blocker. jneurosci.org

Cardiovascular and Smooth Muscle Physiology

SKF-96365 has also been a valuable tool in dissecting the mechanisms of cardiovascular and smooth muscle function, particularly in relation to calcium signaling.

Investigations in Vascular Smooth Muscle Cell Function (e.g., Myogenic Tone, Proliferation)

Myogenic Tone: Myogenic tone, the intrinsic ability of blood vessels to constrict in response to increased pressure, is crucial for blood flow regulation. Studies have shown that SKF-96365 can inhibit the development of myogenic tone in various arteries, including rat posterior cerebral arteries and murine mesenteric arteries. This suggests the involvement of TRP-like cation channels in the mechanotransduction process that underlies the myogenic response. Specifically, the inhibition of nonselective cation channels by SKF-96365 leads to a significant loss of myogenic tone.

Proliferation: The proliferation of vascular smooth muscle cells is a key event in vascular remodeling and diseases such as pulmonary arterial hypertension. physiology.org Research has demonstrated that blocking store-operated calcium entry with SKF-96365 can inhibit the proliferation of pulmonary artery smooth muscle cells (PASMCs). physiology.org This inhibition is associated with a reduction in both cytosolic and sarcoplasmic reticulum calcium concentrations. physiology.org These findings underscore the critical role of calcium influx through store-operated channels in regulating vascular smooth muscle cell growth.

Studies on Cardiac Cell Electrophysiology and Fibroblast Function

SKF-96365 has been instrumental in elucidating the electrical signaling and function of cardiac cells. In studies involving isolated ventricular fibroblasts from adult rats, SKF-96365 was shown to inhibit a non-selective cation current (NSCC) that is activated by C-type natriuretic peptide (CNP). This current, which is also activated by the natriuretic peptide C receptor (NPR-C) agonist cANF, was found to be mediated at least in part by Transient Receptor Potential (TRP) channels, specifically TRPC2, TRPC3, and TRPC5. The inhibition of this current by SKF-96365 highlights its utility in studying the electrophysiological roles of these channels in cardiac fibroblasts.

Furthermore, research on neonatal rat cardiomyocytes has demonstrated that SKF-96365 can prevent cellular hypertrophy induced by the overexpression of Stromal Interaction Molecule 1 (STIM1). ahajournals.org STIM1 is a key protein in store-operated calcium entry (SOCE), and its effects on cardiomyocyte growth are thought to be mediated through interactions with ORAI or TRPC proteins. ahajournals.org The ability of SKF-96365 to block this hypertrophic response suggests its role as an inhibitor of these STIM1-mediated pathways. ahajournals.org In isolated mouse sinoatrial node cells, SKF-96365 was observed to reduce the pacemaker firing rate, further indicating its influence on cardiac electrophysiology by potentially inhibiting SOCE.

Cell TypeExperimental ModelKey Finding with SKF-96365Implicated Channels/Pathways
Adult Rat Ventricular FibroblastsWhole-cell voltage-clampInhibited CNP-activated non-selective cation current. TRPC2, TRPC3, TRPC5
Neonatal Rat CardiomyocytesOverexpression of STIM1Prevented STIM1-induced hypertrophy. ahajournals.orgSTIM1-ORAI/TRPC pathway
Mouse Sinoatrial Node CellsIsolated cell recordingReduced pacemaker firing rate. Store-Operated Calcium Entry (SOCE)

Research on Gastrointestinal Smooth Muscle Contraction and Calcium Dynamics

The application of SKF-96365 has also been pivotal in understanding the mechanisms of gastrointestinal smooth muscle function. In human colonic smooth muscle cells, the compound was found to inhibit the tension and inward calcium currents elicited by the depletion of intracellular calcium stores, a process known as capacitative calcium entry (CCE). dntb.gov.ua This suggests that SKF-96365 blocks store-operated channels that are crucial for replenishing intracellular calcium and sustaining muscle contraction. dntb.gov.ua

Similarly, in murine colonic smooth muscle cells, SKF-96365 was shown to block the rise in intracellular calcium and the activation of nonselective cation conductances induced by acetylcholine. physiology.org This indicates its effectiveness in disrupting agonist-induced calcium signaling pathways. Further studies on mouse anococcygeus smooth muscle cells revealed that SKF-96365 blocked a nonselective cation current responsible for CCE, which was associated with an increase in intracellular calcium. physiology.org

Tissue/Cell TypeExperimental ConditionEffect of SKF-96365Implicated Mechanism
Human Colonic Smooth MuscleDepletion of intracellular Ca2+ storesInhibited tension and inward Ca2+ currents. dntb.gov.uaCapacitative Calcium Entry (CCE)
Murine Colonic Smooth Muscle CellsAcetylcholine stimulationBlocked rise in intracellular Ca2+ and nonselective cation conductances. physiology.orgAgonist-induced Ca2+ signaling
Mouse Anococcygeus Smooth Muscle CellsDepletion of intracellular Ca2+ storesBlocked nonselective cation current and associated Ca2+ increase. physiology.orgCapacitative Calcium Entry (CCE)

Immune Cell Function and Inflammation Models

Role in Dendritic Cell Maturation and Migration

SKF-96365 has been widely used to investigate the role of calcium signaling in dendritic cell (DC) function. Studies on mouse dendritic cells have shown that SKF-96365 inhibits Ca2+ influx that is activated by the depletion of intracellular stores. This inhibition is associated with a less mature DC phenotype, characterized by decreased expression of MHC class II, reduced production of cytokines like TNF-α and IL-6, and impaired migration. Specifically, the compound was found to block Ca2+ release-activated Ca2+ (CRAC) channels, which are a major pathway for calcium entry in these cells. The inhibition of these channels by SKF-96365 underscores the critical role of calcium signaling in DC maturation and their ability to initiate immune responses.

Modulation of Lymphocyte and Mast Cell Activation and Signaling

In the context of lymphocytes, SKF-96365 has been shown to inhibit store-operated calcium entry (SOCE) in T cells, a process essential for their activation and proliferation. rupress.org It has been demonstrated to block Ca2+ influx following T-cell receptor engagement, which is a critical step in initiating an immune response. rupress.org

Research on mast cells has revealed that SKF-96365 can inhibit degranulation. For instance, it was found to attenuate degranulation induced by hypotonic stress, which is thought to be mediated by the activation of TRPV2 channels. Furthermore, SKF-96365 significantly attenuated prostaglandin (B15479496) E2-induced calcium responses in mast cells, which are important for their activation and the release of inflammatory mediators. The compound is also known to inhibit Ca2+ influx in rat peritoneal mast cells, with a reported IC50 of 4 μM for the inhibition of SOCE.

Immune Cell TypeExperimental ContextEffect of SKF-96365Key Pathway/Channel
Dendritic CellsLPS-induced maturationInhibited maturation, cytokine production, and migration. Ca2+ release-activated Ca2+ (CRAC) channels
T LymphocytesT-cell receptor engagementInhibited store-operated Ca2+ entry. rupress.orgStore-Operated Calcium Entry (SOCE)
Mast CellsHypotonic stress, Prostaglandin E2 stimulationAttenuated degranulation and Ca2+ responses. TRPV2, Orai channels

Effects on Neutrophil Function (e.g., Adhesion, Migration)

SKF-96365 has been utilized to study the calcium-dependent functions of neutrophils. It has been shown to inhibit store-operated calcium entry (SOCE) in these cells, which is crucial for various functions, including migration and polarization. In studies using chemoattractants like fMLP, SKF-96365 was found to reduce the chemotactic migration of neutrophils. The compound also inhibited the Ca2+ influx induced by cigarette smoke extract (CSE), which is known to trigger neutrophil polarization. These findings suggest that SKF-96365-sensitive calcium channels are involved in the signaling pathways that govern neutrophil motility and response to inflammatory stimuli. usp.br

Contributions to Nociception and Inflammatory Processes in Experimental Pain Models

In the realm of pain research, SKF-96365 has been employed to investigate the role of TRPC channels in nociception. In rat models of inflammatory pain induced by melittin, local administration of SKF-96365 was shown to prevent and suppress spontaneous nociception and hypersensitivity to both thermal and mechanical stimuli. These effects are attributed to the inhibition of melittin-evoked calcium increase and hyperexcitability in primary sensory neurons. This suggests that SKF-96365-sensitive TRPC channels play a significant role in the pathophysiology of inflammatory pain. researchgate.net

Reproductive Biology Research

Intracellular calcium (Ca²⁺) signaling is fundamental to sperm function, regulating critical events such as motility, capacitation, and the acrosome reaction, all of which are essential for successful fertilization. The this compound has been instrumental in dissecting the roles of specific calcium channels in these processes.

Research has shown that SKF-96365 has complex effects on human sperm. It has been observed to both stimulate and inhibit currents through the principal sperm-specific calcium channel, CatSper. For instance, in non-pre-treated human sperm, SKF-96365 can mimic the effect of progesterone, a known activator of CatSper, by inducing a transient increase in intracellular Ca²⁺ ([Ca²⁺]i) in over 80% of cells, which is followed by Ca²⁺ oscillations in about half of the cells. These effects are mediated through CatSper, as the CatSper blocker RU1968 can inhibit the SKF-96365-induced [Ca²⁺]i increase and arrest the oscillations. Patch-clamp studies have revealed that SKF-96365 can initially enhance CatSper currents, but this is followed by a decay to below control levels.

The compound has also been used to investigate the acrosome reaction, a crucial step for sperm-egg fusion. In mouse sperm, SKF-96365 was found to inhibit the increase in [Ca²⁺]i and the acrosome reaction induced by maitotoxin. It also suppressed the acrosome reaction triggered by thapsigargin (B1683126) and the zona pellucida. Furthermore, studies in human sperm have reported that SKF-96365 inhibits motility and the acrosome reaction induced by recombinant ZP3. These inhibitory actions highlight the critical role of the targeted calcium channels in the final stages of fertilization.

The table below summarizes key findings on the effects of SKF-96365 on sperm physiology.

Organism/System Effect of SKF-96365 Affected Process Associated Channel/Mechanism Reference(s)
Human SpermInduces [Ca²⁺]i transient and oscillationsCalcium SignalingActivation of CatSper channels
Human SpermInhibits motilityMotilityInhibition of CatSper and/or CCE
Human SpermInhibits progesterone-induced Ca²⁺ oscillationsCalcium SignalingInhibition of CatSper channels
Human SpermInhibits acrosome reaction induced by ZP3Acrosome ReactionNot specified
Mouse SpermInhibits maitotoxin-induced Ca²⁺ influx and acrosome reactionAcrosome ReactionPutative maitotoxin-activated channels
Mouse SpermSuppresses motilityMotilityNot specified
Sea Urchin SpermInhibits acrosome reactionAcrosome ReactionNot specified

Cancer Biology Models (In Vitro and Preclinical Non-Human Studies)

The dysregulation of calcium signaling is increasingly recognized as a hallmark of cancer, contributing to processes like proliferation, invasion, and resistance to apoptosis. SKF-96365, by targeting TRP channels and SOCE which are often overexpressed in cancer cells, has emerged as a valuable research tool to probe these pathological mechanisms.

In non-small cell lung cancer (NSCLC) cell lines, such as A549, SKF-96365 has been shown to inhibit cell proliferation in a time-dependent manner. oncotarget.com This effect is attributed to the blockade of TRPC6 channels, as knocking down TRPC6 expression with siRNA mimics the inhibitory effect of SKF-96365. oncotarget.com The inhibition of TRPC6 leads to cell cycle arrest at the S-G2/M phase. oncotarget.com Furthermore, treatment with SKF-96365 has been found to reduce the invasion of A549 cells, suggesting a role for TRPC6 in the metastatic potential of lung cancer. oncotarget.com Nicotine-promoted proliferation of NSCLC cells, which involves the upregulation of TRPC1 and TRPC6, is also inhibited by SKF-96365. mdpi.com

In human esophageal squamous cell carcinoma (ESCC) cell lines (K510, K30, and EC9706), SKF-96365 significantly inhibits cell proliferation in a time- and dose-dependent manner. nih.gov Mechanistically, SKF-96365 induces apoptosis through pathways involving poly(adenosine diphosphate–ribose) polymerase (PARP), caspase-9, and BCL-2. nih.gov Concurrently, it also triggers autophagy, as evidenced by changes in LC3-A/B levels. nih.gov These effects are linked to the downregulation of the TRPC1 calcium channel. nih.gov Preclinical studies using xenografted nude mice have confirmed the anti-tumor effect of SKF-96365 in vivo, where it induced apoptosis and inhibited tumor growth. nih.gov

SKF-96365 has been demonstrated to suppress the proliferation of breast cancer cells. In MCF-7 cells, the compound diminishes the proliferation stimulated by the calcium-sensing receptor (CaR). This effect is associated with the inhibition of TRPC1 channels, as siRNA-mediated knockdown of TRPC1 also reduces CaR-induced cell proliferation and calcium entry. Furthermore, SKF-96365 has been shown to inhibit store-operated calcium entry (SOCE) in breast cancer cells, which is crucial for their migratory capabilities. In vivo studies have shown that SKF-96365 can reduce tumor growth and metastasis in animal models of breast cancer. Research also indicates that the TRPC1 inhibitor SKF-96365 can lead to an increased rate of apoptosis in MCF-7 breast cancer cells.

In human gastric cancer cell lines, such as AGS and MKN45, treatment with SKF-96365 leads to the suppression of cell growth by arresting the cell cycle in the G2/M phase. This effect is mediated by the inhibition of TRPC6 channels, which are significantly upregulated in gastric cancer cells compared to normal gastric epithelial cells. The inhibition of Ca²⁺ elevation regulated by TRPC6 channels appears to be essential for the G2/M phase transition. Similar findings have been reported in oral squamous cell carcinoma (OSCC), where blocking TRPC6 channel activity with SKF-96365 also results in cell growth arrest and accumulation in the G2/M phase. mdpi.comunicam.it

The table below provides a summary of the observed effects of SKF-96365 in various cancer models.

Cancer Type Cell Lines Effect of SKF-96365 Mechanism Associated Channel(s) Reference(s)
Lung Cancer (NSCLC)A549, NCI-H292Inhibition of proliferation and invasion, cell cycle arrest at S-G2/MBlockade of TRPC6-mediated Ca²⁺ entryTRPC6, TRPC1 oncotarget.commdpi.com
Esophageal Squamous Cell CarcinomaK510, K30, EC9706Inhibition of proliferation, induction of apoptosis and autophagyDownregulation of TRPC1, activation of PARP, caspase-9, BCL-2, and LC3-A/B pathwaysTRPC1, Orai1 nih.gov
Breast CancerMCF-7, MDA-MB-231Suppression of proliferation, induction of apoptosis, inhibition of migrationInhibition of SOCE and CaR-stimulated ERK1/2 phosphorylationTRPC1, STIM1
Gastric CancerAGS, MKN45Cell growth arrest in G2/M phaseInhibition of TRPC6-mediated Ca²⁺ elevationTRPC6 mdpi.com
Oral Squamous Cell CarcinomaNot specifiedCell growth arrest in G2/M phaseBlockade of TRPC6 channel activityTRPC6 mdpi.comunicam.it

General Antitumor Activities Across Various Cancer Cell Lines and Xenograft Models

The chemical compound this compound has demonstrated a broad spectrum of antitumor activities in numerous preclinical studies, targeting a variety of cancer cell lines and showing efficacy in animal xenograft models. Its mechanisms of action, while often centered on the disruption of calcium ion homeostasis, can vary depending on the specific cancer type. The compound has been shown to inhibit cell proliferation, induce cell cycle arrest, trigger apoptosis (programmed cell death), and in some cases, induce autophagy.

In studies on glioblastoma, the most aggressive primary brain tumor, SKF-96365 inhibits the growth of cultured human glioblastoma cells and also suppresses the proliferation and self-renewal of glioblastoma stem cells. Its action in these cells has been linked to enhancing the reverse operation of the Na+/Ca2+ exchanger (NCX), leading to an accumulation of intracellular calcium. This disruption of calcium homeostasis can arrest glioblastoma cells in the S and G2 phases of the cell cycle.

Research on colorectal cancer (CRC) has revealed that SKF-96365 exhibits potent anti-neoplastic activity by inducing both cell-cycle arrest and apoptosis. nih.gov The molecular mechanism in CRC cells involves the inhibition of the calcium/calmodulin-dependent protein kinase IIγ (CaMKIIγ)/AKT signaling pathway. nih.gov Interestingly, while inducing apoptosis, SKF-96365 also triggers a cytoprotective autophagic response in these cells. nih.gov

Similarly, in human esophageal squamous cell carcinoma (ESCC), SKF-96365 significantly inhibits the proliferation of multiple cell lines. semanticscholar.org The compound induces apoptosis through pathways involving poly(adenosine diphosphate–ribose) polymerase (PARP), caspase-9, and BCL-2. semanticscholar.org This antitumor effect is associated with the downregulation of the TRPC1 calcium channel. semanticscholar.org

The compound's efficacy extends to other malignancies. Studies have reported its potential cytotoxic effects in gastric cancer, where it induces G2/M phase cell cycle arrest, and in prostate cancer, where it suppresses cell growth and promotes autophagic cell death. nih.gov In the context of bladder cancer, SKF-96365 has been shown to significantly enhance the apoptotic effects of the chemotherapy drug oxaliplatin. meddocsonline.org Furthermore, it has demonstrated the ability to remobilize quiescent Chronic Myeloid Leukemia (CML) stem cells from their protective microenvironment, which could potentially increase their sensitivity to targeted therapies. In ovarian cancer, the use of SKF-96365 has been shown to sensitize chemoresistant cells to standard chemotherapeutic agents. mdpi.com

The tables below summarize the observed antitumor activities of SKF-96365 across various cancer cell lines and in xenograft models.

Table 1: Antitumor Activity of SKF-96365 in Cancer Cell Lines

Cancer Type Cell Line(s) Key Findings
Glioblastoma Human GB cells, GMB stem cells, LN-229 Inhibited cell growth and proliferation; Arrested cell cycle in S and G2 phases; Inhibited self-renewal of stem cells. researchgate.net
Colorectal Cancer HCT116, HT29 Induced cell-cycle arrest, apoptosis, and cytoprotective autophagy; Inhibited the CaMKIIγ/AKT signaling cascade. nih.gov
Esophageal Squamous Cell Carcinoma K510, K30, EC9706 Significantly inhibited cell proliferation; Induced apoptosis in a dose- and time-dependent manner. semanticscholar.org
Bladder Cancer Not specified Enhanced oxaliplatin-induced apoptosis. meddocsonline.org
Chronic Myeloid Leukemia Ba/F3p210, CD34+ cells from CML patients Induced expulsion of leukemia stem and progenitor cells from the stromal niche.
Gastric Cancer Not specified Induced G2/M cell cycle arrest and suppressed cell growth. nih.gov
Prostate Cancer PC3, DU145 Suppressed cell growth and induced autophagic cell death. nih.gov
Melanoma Not specified Reduced cell viability at higher concentrations. univr.it
Ovarian Cancer IGROV1 Sensitized chemoresistant cells to chemotherapeutic agents. mdpi.com

| Non-Small Cell Lung Cancer | A549, NCI-H292 | Inhibited nicotine-promoted cell proliferation. |

Table 2: Antitumor Activity of SKF-96365 in Xenograft Models

Cancer Type Model Key Findings
Colorectal Cancer Mouse xenograft model Inhibited tumor cell growth; Decreased p-CaMKII and p-AKT; Increased markers of apoptosis (cleaved PARP, caspase-3, caspase-9). nih.gov
Esophageal Squamous Cell Carcinoma Xenografted nude mice Significantly retarded tumor growth; Induced apoptosis in vivo. nih.govsemanticscholar.org
Nasopharyngeal Carcinoma Xenografted nude mice Distinctly restrained tumor growth. semanticscholar.org
Gastric Carcinoma Xenografted nude mice Inhibited tumor growth. semanticscholar.org

| Breast Carcinoma | Xenografted nude mice | Inhibited tumor growth. semanticscholar.org |

Table 3: Mentioned Compounds | Compound Name | | :--- | | 1-[2-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl) propoxy]ethyl-1H-imidazole hydrochloride | | 2-aminoethoxydiphenyl borate (B1201080) (2-APB) | | BAPTA-AM | | BCL-2 | | CaMKIIγ | | Caspase-3 | | Caspase-9 | | Cisplatin | | EGF | | EGTA | | Hydroxychloroquine (B89500) | | Imatinib (B729) | | LC3-A/B | | MRS1845 | | Oxiplatin | | PARP | | SKF-96365 | | Thapsigargin (TG) | | YM-58483 |apsigargin (TG) | | YM-58483 |

Methodological Considerations and Limitations in Research Utilizing Skf 96365 Cation

Optimal Experimental Concentrations and Dose-Response Profiling

The selection of an appropriate experimental concentration for SKF-96365 is critical and highly dependent on the specific cell type and the ion channels being investigated. The compound is often used in a broad concentration range, typically from 1 µM to 100 µM.

Studies have reported varying half-maximal inhibitory concentrations (IC50) for SKF-96365. For instance, in the context of TRPC channels, IC50 values are often in the range of 5–30 µM. However, research has shown that SKF-96365 can be a potent blocker of other channels at much lower concentrations. For example, human Ca(V)3.1 T-type calcium channels were inhibited with an IC50 of approximately 560 nM. researchgate.net In rat ventricular myocytes, the IC50 for inhibiting the voltage-gated sodium current (INa) was found to be frequency-dependent, decreasing from 1.36 µM at 0.5 Hz to 0.56 µM at 10 Hz. researchgate.net

In functional assays, effective concentrations also vary. In PC12 cells, pretreatment with 10 µM and 50 µM SKF-96365 showed protective effects against MPP+-induced cytotoxicity, whereas 1 µM was ineffective. In human glioblastoma cells, SKF-96365 induced cell cycle arrest and suppressed viability in a concentration-dependent manner, with significant effects observed between 10 µM and 40 µM. In studies on cardiomyocyte hypertrophy, concentrations of 1, 5, and 10 µM were used to investigate its inhibitory effects.

The dose-response relationship can be steep, as seen with the block of hCaV3.1 channels, which had a Hill coefficient of 4.2. The time to reach maximal effect can also be concentration-dependent, with lower concentrations requiring longer incubation times. For example, 1 µM SKF-96365 took 6-7 minutes to reach maximum inhibition of hCaV3.1 currents, while 10 µM achieved this in 3-4 minutes.

Interactive Table 1: Reported Effective Concentrations and IC50 Values for SKF-96365 Cation

Cell/Tissue Type Target/Process Effective Concentration / IC50 Reference
Platelets Receptor-mediated Ca2+ entry IC50 = 8-12 µM
Human Endothelial Cells Receptor-mediated Ca2+ entry IC50 = 30 µM
HEK293 cells expressing hCaV3.1 T-type Ca2+ channels IC50 ≈ 560 nM researchgate.net
Rat Ventricular Myocytes Voltage-gated Na+ current (INa) IC50 = 1.36 µM (at 0.5 Hz) to 0.56 µM (at 10 Hz) researchgate.net
PC12 Cells MPP+-induced cytotoxicity 10 µM and 50 µM (protective)
Human Glioblastoma Cells (LN-229) Cell cycle arrest & viability 10-40 µM
H9c2 Cardiomyocytes Ang II-induced hypertrophy 1, 5, 10 µM (inhibitory)
Human Sperm [Ca2+]i transient EC50 = 9.5 µM
Esophageal Squamous Carcinoma Cells Proliferation IC50 ≈ 5.58 - 31.52 µM (at 24h) semanticscholar.org

Standard Experimental Techniques Employed in Studies

A variety of standard laboratory techniques are used to investigate the effects of the this compound.

Whole-cell patch-clamp recording is a primary technique used to directly measure the effects of SKF-96365 on ion channel currents. researchgate.net This method allows for the detailed characterization of the compound's inhibitory action, including its concentration dependence, voltage dependence, and kinetics of block.

For instance, whole-cell patch-clamp studies on HEK293 cells expressing recombinant CaV3.1 channels revealed the potent blocking effect of SKF-96365 on T-type calcium currents. researchgate.net Similarly, this technique was used to demonstrate the use-dependent and frequency-dependent block of cardiac voltage-gated sodium currents in rat ventricular myocytes. researchgate.net In human sperm, patch-clamp recordings showed that SKF-96365 initially enhanced and then inhibited CatSper currents. Researchers have also used this method to show that SKF-96365 enhances the reverse mode of the Na+/Ca2+ exchanger in glioblastoma cells.

Calcium imaging with fluorescent indicators like Fura-2 AM is a cornerstone for studying the effects of SKF-96365 on intracellular calcium ([Ca2+]i) homeostasis. This ratiometric dye allows for the quantification of changes in [Ca2+]i in response to various stimuli and the subsequent inhibition by SKF-96365.

This technique has been employed to demonstrate that SKF-96365 reduces intracellular calcium overload induced by MPP+ in PC12 cells. It has also been used to show the inhibition of store-operated calcium entry (SOCE) in various cell types, including HL-1 cardiomyocytes and retinal pigment epithelial cells. In human sperm, Fura-2 AM imaging revealed that SKF-96365 itself can induce a transient increase in [Ca2+]i.

Molecular biology techniques are essential for investigating the downstream signaling pathways affected by SKF-96365 and for confirming the involvement of specific channel proteins.

Western Blot: This technique is used to analyze changes in protein expression levels following treatment with SKF-96365. For example, Western blotting has shown that SKF-96365 can inhibit the expression of cardiomyocyte hypertrophy markers like atrial natriuretic peptide (ANP) and α-actinin in H9c2 cells. It has also been used to detect the activation of p38-MAPK and JNK signaling pathways in glioblastoma cells treated with the compound. In colorectal cancer cells, Western blots revealed that SKF-96365 inhibits the CaMKIIγ/AKT signaling cascade. medchemexpress.com

Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is employed to measure changes in the mRNA expression of target genes. In Angiotensin II-treated H9c2 cells, qRT-PCR demonstrated that SKF-96365 suppressed the increased mRNA levels of TRPC3, TRPC6, and hypertrophy markers.

siRNA Knockdown: Small interfering RNA (siRNA) is used to silence the expression of specific genes to validate that the effects of SKF-96365 are mediated through a particular target. For example, knockdown of the Na+/Ca2+ exchanger (NCX1) in glioblastoma cells was shown to diminish the cell cycle arrest induced by SKF-96365, providing evidence for the compound's effect on this exchanger.

A range of cell-based functional assays are used to assess the physiological consequences of SKF-96365 treatment.

MTT Assay: This colorimetric assay is widely used to measure cell viability and proliferation. Studies have used the MTT assay to show that SKF-96365 causes a concentration-dependent suppression of cell viability in human glioblastoma and esophageal squamous cell carcinoma cells. semanticscholar.org

Colony Formation Assay: This assay assesses the long-term proliferative capacity of single cells. It has been used to demonstrate that SKF-96365 significantly inhibits the colony-forming ability of esophageal cancer cells. semanticscholar.org

Flow Cytometry: This technique is used for cell cycle analysis and to detect apoptosis. Flow cytometry has revealed that SKF-96365 can induce cell cycle arrest, often at the G2/M or S phase, in glioblastoma and colorectal cancer cells. It is also used with Annexin V staining to quantify apoptosis.

Migration Assays: These assays are used to study the effect of SKF-96365 on cell motility. Research on chronic myeloid leukemia (CML) progenitor cells has utilized migration assays to show that SKF-96365 can enhance their motility.

Interactive Table 2: Overview of Standard Experimental Techniques Used with this compound

Technique Category Specific Method Purpose in SKF-96365 Research Reference
Electrophysiology Whole-Cell Patch-Clamp Direct measurement of ion channel inhibition/modulation researchgate.net
Calcium Imaging Fura-2 AM Fluorescence Quantification of intracellular calcium changes; SOCE inhibition
Molecular Biology Western Blot Analysis of protein expression and signaling pathways (e.g., AKT, MAPK)
Molecular Biology qRT-PCR Measurement of target gene mRNA expression (e.g., TRPC channels)
Molecular Biology siRNA Knockdown Validation of specific molecular targets (e.g., NCX1)
Cell-Based Assays MTT / WST-1 Assay Assessment of cell viability and cytotoxicity
Cell-Based Assays Colony Formation Assay Evaluation of long-term proliferative capacity semanticscholar.org
Cell-Based Assays Flow Cytometry Cell cycle analysis and apoptosis detection
Cell-Based Assays Migration Assay Study of cell motility and invasion

Molecular Biology Approaches (e.g., Western Blot, qRT-PCR, siRNA Knockdown)

Challenges and Interpretive Caveats for this compound Studies

Despite its widespread use, SKF-96365 is known for its lack of specificity, which presents a major challenge for interpreting experimental data. Researchers must exercise caution when using this compound as a sole diagnostic tool for TRPC channel or SOCE activity. researchgate.net

The primary caveat is the compound's off-target effects. SKF-96365 has been shown to inhibit a variety of other ion channels, often at concentrations similar to or lower than those used to block TRPC channels. These include:

Voltage-gated calcium channels: It is a potent blocker of low-voltage-activated (LVA) T-type calcium channels (CaV3) and also inhibits high-voltage-activated (HVA) L-type, P/Q-type, and N-type calcium channels at micromolar concentrations. researchgate.net

Voltage-gated sodium channels: It strongly blocks cardiac voltage-gated sodium currents in a use-dependent manner. researchgate.net

Na+/Ca2+ exchanger (NCX): It can enhance the reverse mode of the NCX, leading to an increase in intracellular calcium, an effect opposite to its intended use as a calcium entry blocker.

Potassium channels: Some studies have noted effects on K+ channels. researchgate.net

This promiscuity means that an effect observed after applying SKF-96365 cannot be automatically attributed to the inhibition of SOCE or TRPC channels. The observed phenotype could be the result of its action on one or more of its other targets. For example, a reduction in cardiac conduction caused by SKF-96365 might be related to its blockade of voltage-gated sodium channels rather than TRPC channels. researchgate.net

Furthermore, SKF-96365 can have complex, sometimes biphasic, effects. In human sperm, it was observed to cause an initial activation of CatSper channels followed by inhibition. This highlights the need for careful time-course studies.

To mitigate these challenges, researchers should:

Use the lowest effective concentration of SKF-96365.

Employ more specific pharmacological inhibitors in parallel, where available. researchgate.netbiologists.com

Combine pharmacological approaches with genetic methods like siRNA or CRISPR-Cas9 to knockdown the putative target channel and confirm its involvement.

Conduct control experiments to rule out known off-target effects relevant to the experimental system (e.g., by using blockers for voltage-gated channels).

Addressing Non-Specificity and Off-Target Effects in Experimental Design

A primary challenge in using SKF-96365 is its non-specificity. While it is known as a blocker of Transient Receptor Potential Canonical (TRPC) channels and an inhibitor of SOCE, it also affects a variety of other ion channels. This lack of selectivity necessitates careful experimental design to avoid misinterpretation of results.

SKF-96365 has been shown to block not only TRPC channels but also voltage-gated calcium channels, including high-voltage-activated (HVA) and low-voltage-activated (LVA) T-type calcium channels, as well as potassium channels. researchgate.net For instance, studies have demonstrated that SKF-96365 can potently inhibit LVA T-type calcium channels at concentrations typically used to investigate TRPC function. researchgate.net In fact, human CaV3.1 T-type calcium channels were found to be more potently inhibited by SKF-96365 than some TRPC channels when expressed in HEK293 cells. researchgate.net Furthermore, the compound has been reported to inhibit voltage-gated sodium channels and ATP-sensitive potassium channels. researchgate.net This broad activity profile means that effects attributed solely to SOCE or TRPC channel inhibition might, in reality, be due to the compound's action on other cellular targets. researchgate.net

To mitigate these off-target effects, researchers should employ a multi-faceted approach. This includes:

Using multiple, structurally distinct inhibitors: Relying on SKF-96365 alone can be misleading. researchgate.net The use of other SOCE or TRPC inhibitors with different mechanisms of action can help to confirm that the observed effect is indeed target-specific.

Employing genetic approaches: Techniques such as siRNA-mediated knockdown or genetic deletion of the target channel (e.g., ORAI1, STIM1, or specific TRPC subunits) can provide more definitive evidence for the channel's involvement in a particular process.

Careful dose-response analysis: Researchers should use the lowest effective concentration of SKF-96365 to minimize off-target effects, as the IC50 values for its various targets can differ significantly.

Control experiments: It is crucial to test the effect of SKF-96365 on various cellular parameters beyond the primary one of interest to identify potential confounding factors. For example, if studying the role of SOCE in cell proliferation, one should also assess the compound's impact on cell cycle progression and apoptosis independently. researchgate.net

Table 1: Documented Off-Target Effects of SKF-96365

Channel Type Specific Channel(s) Observed Effect Reference(s)
Voltage-Gated Calcium Channels High-Voltage-Activated (HVA) Inhibition
Low-Voltage-Activated (LVA) T-type (e.g., CaV3.1) Potent Inhibition researchgate.net
L-type (e.g., rCaV1.2) Inhibition
P/Q-type (e.g., rCaV2.1) Inhibition
Potassium Channels hERG (human ether-à-go-go-related gene) Inhibition
IKs (hKCNQ1/hKCNE1) Inhibition
hKir2.1 Inhibition
Other TRP Channels TRPV2 Inhibition (at high concentrations)
TRPM7 Inhibition

This table is not exhaustive and represents a selection of documented off-target effects.

Consideration of Species and Tissue-Specific Sensitivities

The effects of SKF-96365 can vary significantly depending on the species and the specific tissue or cell type being studied. This variability can be attributed to several factors, including differences in the expression levels of target and off-target channels, variations in ion channel subunit composition, and potential splice variant differences across species.

For example, the concentration of SKF-96365 required to block native T-type calcium channels in cerebellar Purkinje cells was found to be considerably higher than that needed to inhibit recombinant T-type channels expressed in HEK293 cells. This discrepancy highlights the importance of validating findings from recombinant systems in more physiologically relevant native tissues. Factors such as drug accessibility and non-specific binding within the tissue slice preparation can alter the effective concentration of the compound at its target site.

Furthermore, the expression profile of TRPC channels, a primary target of SKF-96365, is known to be species- and tissue-specific. For instance, rat aortic smooth muscle cells express TRPC1, TRPC4, and TRPC6, and the relative contribution of each to calcium influx can differ. In another study, hyperforin, a compound that acts on TRPC6 channels, was found to augment the expression of TrkB in the cortex but not the hippocampus of mice, demonstrating a clear tissue-specific response. oup.com

Therefore, when designing experiments with SKF-96365, it is imperative to:

Characterize the expression of potential target channels in the specific cell or tissue model being used.

Be cautious when extrapolating results from one species or tissue to another.

Whenever possible, confirm findings using multiple experimental models, including primary cells or tissue preparations from the species of interest.

Reconciliation of Dual or Opposing Effects on Calcium Dynamics

SKF-96365 can exert complex and sometimes contradictory effects on intracellular calcium levels. While it is primarily known as an inhibitor of calcium entry, under certain conditions, it can also induce calcium release from internal stores. This dual functionality can complicate the interpretation of experimental data.

For example, in a study on PC12 cells, while SKF-96365 was used to inhibit store-operated calcium entry, it was also noted that at concentrations required for this inhibition, it could trigger an intracellular calcium release. This release partially counteracted the preservation of endoplasmic reticulum (ER) calcium concentration that was mediated by the compound's other effects. In another instance, SKF-96365 was observed to enhance the motility of BCR-ABL-expressing cells, an effect that was not replicated by other SOCE inhibitors, suggesting a mechanism independent of its canonical role in blocking calcium entry.

The compound's effect on calcium dynamics can also be context-dependent. For instance, SKF-96365 has been reported to stimulate autophagy in some cancer cell lines by inhibiting SOCE, while in other cell types, it was found to inhibit autophagy, with this effect being attributed to its blockade of TRPC1 channels. tandfonline.com These opposing outcomes underscore the complexity of the signaling pathways modulated by SKF-96365.

To address these challenges, researchers should:

Directly measure intracellular calcium concentrations using imaging techniques (e.g., with Fura-2-AM) to precisely characterize the effect of SKF-96365 in their specific experimental system. nih.gov

Investigate the compound's effect on both calcium influx and release from internal stores.

Consider the possibility that the observed phenotype is a net result of multiple, potentially opposing, actions of the compound on calcium homeostasis.

Distinguishing Effects on Native Channel Activity Versus Ectopically Expressed Channels

A significant consideration in research utilizing SKF-96365 is the potential for discrepancies between its effects on native ion channels within their natural cellular environment and its effects on channels that are ectopically expressed in heterologous systems, such as HEK293 cells. These differences can arise from a variety of factors, including variations in channel subunit composition, post-translational modifications, and the presence of associated regulatory proteins in native cells that may be absent in expression systems.

A notable example is the difference in the potency of SKF-96365 against native versus recombinant T-type calcium channels. Considerably higher concentrations of the compound were required to block native T-type currents in cerebellar Purkinje cells compared to the doses needed to inhibit recombinant CaV3.1 channels expressed in HEK293 cells. This suggests that the pharmacological properties of a channel can be significantly influenced by its cellular context.

Similarly, while SKF-96365 may show a certain selectivity profile when tested on a panel of individually expressed recombinant channels, in a native cell, these channels coexist and may even form heteromeric complexes, potentially altering their sensitivity to the inhibitor. For instance, in native tissues where T-type channels and TRPC channels are co-expressed, they might exhibit similar sensitivities to SKF-96365, making it difficult to pharmacologically dissect their individual contributions to calcium signaling.

Therefore, to ensure the physiological relevance of findings, it is crucial to:

Complement studies on ectopically expressed channels with experiments on native cells or tissues whenever feasible.

Be aware that the IC50 values determined in heterologous expression systems may not be directly transferable to native systems.

Consider the possibility that the observed effects in native tissues are a result of the compound's action on a complex of interacting channels rather than a single, isolated target.

Future Research Directions for Skf 96365 Cation

Development of More Selective Pharmacological Tools for Specific Ion Channels

A significant limitation of SKF-96365 is its non-selective nature, as it is known to inhibit various ion channels beyond its initial characterization. mdpi.comneurosci.cn It has been widely used as a tool to study Transient Receptor Potential Canonical (TRPC) channels, but its effects are not limited to this family. neurosci.cnmdpi.com Research has demonstrated that SKF-96365 also potently blocks low-voltage-activated (LVA) T-type calcium channels, often at concentrations used to study TRPC channels. This cross-reactivity complicates the interpretation of data from studies relying solely on SKF-96365 to implicate TRPC channels in physiological processes. pjps.pk

The development of more selective inhibitors is paramount. For instance, while SKF-96365 is a non-selective TRPC blocker, more specific antagonists for certain TRPC subtypes have been developed, such as Pyr3 for TRPC3. However, even these "selective" inhibitors can have off-target effects; Pyr3 has been shown to inhibit Orai1 channels with similar potency to its action on TRPC3. mdpi.com This highlights the ongoing need for rigorous testing of off-target effects for any new pharmacological tool.

Future efforts should focus on synthesizing and characterizing novel analogues of SKF-96365. By systematically modifying the structure of the SKF-96365 cation, it may be possible to develop derivatives with enhanced selectivity for specific TRPC subtypes or other ion channels. This approach, coupled with high-throughput screening and detailed electrophysiological and biochemical characterization, will be crucial for generating a new generation of pharmacological tools that can dissect the individual contributions of different ion channels to cellular function with greater precision.

Elucidation of Undiscovered Molecular Targets and Complex Interaction Mechanisms

The known promiscuity of SKF-96365 necessitates a comprehensive investigation into its full range of molecular targets. While its inhibitory actions on TRPC and T-type calcium channels are documented, there is evidence of other interactions. neurosci.cn For example, SKF-96365 has been shown to inhibit voltage-gated sodium currents (INa) in rat ventricular myocytes in a concentration-dependent manner. nih.gov It also inhibits cytochrome P-450 mediated reactions and can reversibly activate non-selective cation channels in human endothelial cells. stressmarq.com

Table 1: Known and Investigated Molecular Targets of SKF-96365

Target FamilySpecific Channels/ProteinsObserved EffectReferences
TRP Channels TRPC3, TRPC6, TRPC7Inhibition neurosci.cn
TRPC4, TRPC5Inhibition oup.comoup.com
TRPV2Inhibition (at high concentrations)
TRPM7Inhibition
Voltage-Gated Calcium Channels L-typeInhibition
T-typePotent Inhibition physiology.org
Voltage-Gated Sodium Channels Cardiac INaInhibition nih.gov
Other Proteins Cytochrome P-450Inhibition stressmarq.com
Store-Operated Calcium Entry (SOCE)Inhibition
Calcium-Release-Activated Calcium (CRAC) ChannelsInhibition

Understanding Context-Dependent Effects in Physiologically Complex Biological Systems

Future studies should systematically investigate how the expression levels of different SKF-96365 targets in various tissues and disease models influence its pharmacological profile. For instance, in tissues where both TRPC and T-type calcium channels are co-expressed and play significant roles, such as in certain types of cancer and hypertension, the effects of SKF-96365 will be a composite of its actions on both channel types. Understanding these context-dependent effects is crucial for accurately interpreting past research and for designing future experiments that can yield unambiguous results.

Integration with Advanced Genetic and Optogenetic Approaches for Targeted Modulation

To overcome the limitations of pharmacological non-selectivity, future research should integrate the use of SKF-96365 with more targeted approaches like genetics and optogenetics. mdpi.com While SKF-96365 can provide initial clues about the involvement of certain ion channels, these findings should be validated using more specific methods.

For example, if SKF-96365 is found to have an effect in a particular cellular process, subsequent experiments could use siRNA or CRISPR/Cas9 to knock down the expression of specific TRPC or T-type calcium channel subunits to confirm their involvement. oup.com This combined approach would provide more definitive evidence than relying on a non-selective inhibitor alone.

Furthermore, the burgeoning field of optogenetics offers unprecedented spatial and temporal control over cellular activity. physiology.orgnih.gov The development of photo-switchable channel modulators and light-gated ion channels allows for the precise activation or inhibition of specific channels in defined cell populations. mdpi.com While SKF-96365 itself is not an optogenetic tool, it can be used in conjunction with these advanced techniques. For instance, it could be used to create a "baseline" level of channel inhibition, against which the effects of precise optogenetic modulation can be assessed. The recent availability of cryo-EM structures of TRPC channels will greatly facilitate the structure-guided design of such advanced modulators. mdpi.com

Exploration of New Mechanistic Roles in Uncharted Cellular Processes and Model Systems

Despite its long history of use, there are still uncharted territories where SKF-96365 could serve as a valuable research tool, provided its limitations are acknowledged. Its ability to modulate calcium signaling, a ubiquitous and fundamental cellular process, means it could have effects on a wide range of physiological and pathological functions that have yet to be explored.

For example, recent studies have explored its effects on processes as diverse as allergic rhinitis, cancer cell motility, and neuroprotection. nih.gov In a mouse model of allergic rhinitis, SKF-96365 was shown to have therapeutic effects by downregulating inflammatory cytokines and cells. nih.govresearchgate.net In chronic myeloid leukemia cells, it was found to remobilize quiescent stem cells from their protective niche, suggesting a potential strategy to overcome treatment resistance.

Future research should continue to explore the effects of SKF-96365 in new model systems and cellular processes, always with a critical eye toward its non-selective nature. These exploratory studies can generate new hypotheses that can then be tested with more specific tools, ultimately expanding our understanding of the complex roles of calcium signaling in health and disease.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.